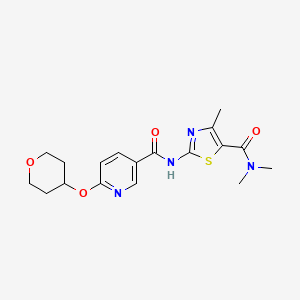
N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide is a synthetic compound known for its significant potential in various scientific fields. This compound has drawn attention due to its unique molecular structure and its promising applications in chemistry, biology, and medicine.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the nicotinamide derivative. Reaction conditions may include:
Step One: Formation of the tetrahydro-2H-pyran-4-yl ether intermediate, typically achieved by reacting pyran with suitable alcohol under acidic conditions.
Step Two: Introduction of the thiazole moiety through cyclization reactions, often utilizing thiourea and appropriate halogenated compounds.
Final Step: Methylation of nitrogen atoms and carboxamide formation through amide bond coupling reactions. Common reagents include methyl iodide and N,N-dimethylformamide.
Industrial Production Methods
Industrial production of this compound scales up these synthetic routes while optimizing conditions for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and advanced separation methods like crystallization and chromatography are employed.
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation
Reduction
Substitution
Common Reagents and Conditions
Oxidation: Typically involves reagents like hydrogen peroxide and sodium hypochlorite under mild to moderate temperature conditions.
Reduction: Utilizes reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Commonly performed using halogenating agents like thionyl chloride or sulfuryl chloride, often in the presence of a base.
Major Products
These reactions yield products including nicotinamido and thiazole derivatives with modified functional groups, which can be further explored for enhanced biological activity or stability.
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new pathways in medicinal chemistry and material science.
Biology
Biologically, this compound is investigated for its potential as an enzyme inhibitor, with applications in studying cellular processes and metabolic pathways.
Medicine
In medicine, the compound's pharmacological properties are of great interest. It has shown promise in preliminary studies as an anti-inflammatory agent and a possible therapeutic for metabolic disorders.
Industry
Industrial applications include its use as a precursor in the manufacture of fine chemicals and as an intermediate in the synthesis of novel polymers and coatings.
Mecanismo De Acción
The compound exerts its effects primarily through interactions with specific molecular targets, including enzymes and receptors. By binding to these targets, it can modulate biochemical pathways and alter cellular functions. The nicotinamido and thiazole moieties are critical for its binding affinity and specificity.
Uniqueness
Compared to other similar compounds, N,N,4-trimethyl-2-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide is unique due to its combined structural elements and the presence of a tetrahydro-2H-pyran-4-yl group, which enhances its solubility and bioavailability.
Similar Compounds
N,N-Dimethyl-2-(6-hydroxy-nicotinamido)thiazole-5-carboxamide
4-Methyl-2-(6-(tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)thiazole-5-carboxamide
These compounds share structural similarities but differ in specific functional groups, leading to variations in their chemical and biological properties.
Propiedades
IUPAC Name |
N,N,4-trimethyl-2-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-11-15(17(24)22(2)3)27-18(20-11)21-16(23)12-4-5-14(19-10-12)26-13-6-8-25-9-7-13/h4-5,10,13H,6-9H2,1-3H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNBTRRKKDSBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
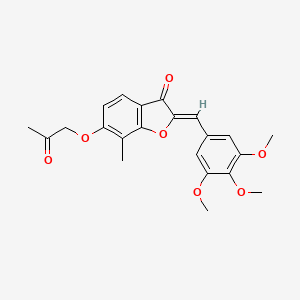
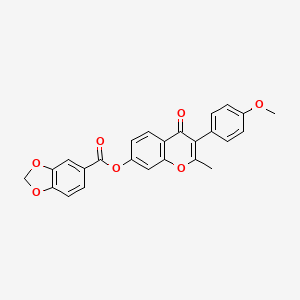
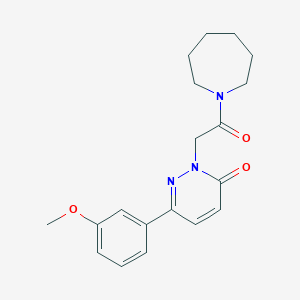
![9-(3-chloro-4-methylphenyl)-3-(3,3-dimethyl-2-oxobutyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2763963.png)
![1-(indolin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2763964.png)
![2-hydroxy-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}quinoline-4-carboxamide](/img/structure/B2763965.png)

![(Z)-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(2-methylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide](/img/structure/B2763967.png)
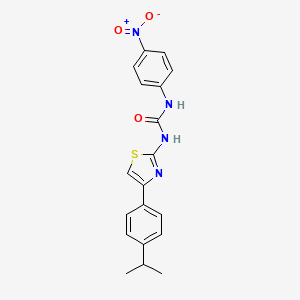
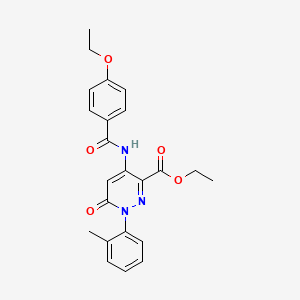
![1-(4-fluorophenyl)-4-(1-(2-morpholinoethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2763978.png)
![methyl 4-(((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2763980.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2763981.png)
![4-(isopropylthio)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2763982.png)
